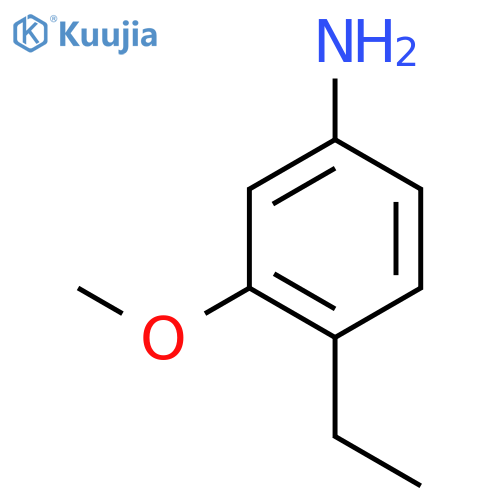Cas no 947691-59-0 (4-Ethyl-3-methoxyaniline)

4-Ethyl-3-methoxyaniline structure
商品名:4-Ethyl-3-methoxyaniline
4-Ethyl-3-methoxyaniline 化学的及び物理的性質
名前と識別子
-
- 4-Ethyl-3-methoxyaniline
- Benzenamine, 4-ethyl-3-methoxy-
- 4-Ethyl-3-methoxybenzenamine
- FT-0755184
- A845093
- DTXSID50552504
- SCHEMBL3008120
- 947691-59-0
- A1-19378
- SB76508
- 4-ethyl-3-methoxy-aniline
- FHEIXLLVGYMBCH-UHFFFAOYSA-N
- Z1255492864
- 4-ethyl-3-methoxy-benzenamine
- EN300-247490
- AKOS022173440
-
- MDL: MFCD11977402
- インチ: InChI=1S/C9H13NO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3,10H2,1-2H3
- InChIKey: FHEIXLLVGYMBCH-UHFFFAOYSA-N
- ほほえんだ: CCC1=C(C=C(C=C1)N)OC
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.018±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 253.3±20.0 ºC (760 Torr),
- フラッシュポイント: 109.9±15.0 ºC,
- ようかいど: 微溶性(1.2 g/l)(25ºC)、
4-Ethyl-3-methoxyaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-247490-0.25g |
4-ethyl-3-methoxyaniline |
947691-59-0 | 95% | 0.25g |
$601.0 | 2024-06-19 | |
| TRC | B440088-50mg |
4-ethyl-3-methoxyaniline |
947691-59-0 | 50mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-247490-0.05g |
4-ethyl-3-methoxyaniline |
947691-59-0 | 95% | 0.05g |
$282.0 | 2024-06-19 | |
| Aaron | AR00IJ85-250mg |
Benzenamine, 4-ethyl-3-methoxy- |
947691-59-0 | 95% | 250mg |
$852.00 | 2025-02-28 | |
| 1PlusChem | 1P00IIZT-10g |
Benzenamine, 4-ethyl-3-methoxy- |
947691-59-0 | 95% | 10g |
$6515.00 | 2024-04-19 | |
| A2B Chem LLC | AI63625-2.5g |
Benzenamine, 4-ethyl-3-methoxy- |
947691-59-0 | 95% | 2.5g |
$2540.00 | 2024-07-18 | |
| Aaron | AR00IJ85-50mg |
Benzenamine, 4-ethyl-3-methoxy- |
947691-59-0 | 95% | 50mg |
$413.00 | 2025-02-28 | |
| A2B Chem LLC | AI63625-100mg |
Benzenamine, 4-ethyl-3-methoxy- |
947691-59-0 | 95% | 100mg |
$478.00 | 2024-07-18 | |
| Ambeed | A431312-1g |
4-Ethyl-3-methoxyaniline |
947691-59-0 | 95+% | 1g |
$1155.0 | 2024-08-02 | |
| Aaron | AR00IJ85-2.5g |
Benzenamine, 4-ethyl-3-methoxy- |
947691-59-0 | 95% | 2.5g |
$3297.00 | 2025-02-28 |
4-Ethyl-3-methoxyaniline 関連文献
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
947691-59-0 (4-Ethyl-3-methoxyaniline) 関連製品
- 91251-42-2(3-Isopropyl-4-methoxyaniline)
- 383126-80-5(4-(2-Ethylphenoxy)aniline)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 152840-81-8(Valine-1-13C (9CI))
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:947691-59-0)4-Ethyl-3-methoxyaniline

清らかである:99%
はかる:1g
価格 ($):1040.0